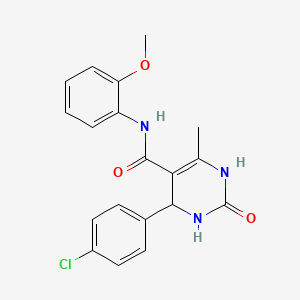![molecular formula C19H24O3 B5058663 1-[4-(3-methoxyphenoxy)butoxy]-2,4-dimethylbenzene](/img/structure/B5058663.png)
1-[4-(3-methoxyphenoxy)butoxy]-2,4-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(3-methoxyphenoxy)butoxy]-2,4-dimethylbenzene, also known as GW501516, is a synthetic compound that belongs to the family of peroxisome proliferator-activated receptor (PPAR) agonists. It was initially developed as a potential treatment for metabolic disorders such as obesity, diabetes, and dyslipidemia. However, its ability to enhance endurance and performance has made it a popular drug among athletes and bodybuilders.
Mécanisme D'action
1-[4-(3-methoxyphenoxy)butoxy]-2,4-dimethylbenzene works by activating PPARδ, a nuclear receptor that regulates various metabolic processes such as glucose and lipid metabolism, inflammation, and mitochondrial biogenesis. Activation of PPARδ leads to an increase in fatty acid oxidation and glucose uptake in skeletal muscle, resulting in improved endurance and performance. It also decreases the expression of genes involved in inflammation and lipid synthesis, leading to a reduction in adiposity and improved insulin sensitivity.
Biochemical and Physiological Effects:
1-[4-(3-methoxyphenoxy)butoxy]-2,4-dimethylbenzene has been shown to have several biochemical and physiological effects, including increased endurance, improved lipid metabolism, reduced inflammation, and improved insulin sensitivity. It has also been shown to increase mitochondrial biogenesis and decrease adiposity in various animal models.
Avantages Et Limitations Des Expériences En Laboratoire
1-[4-(3-methoxyphenoxy)butoxy]-2,4-dimethylbenzene has several advantages for lab experiments, including its ability to improve endurance and performance, reduce inflammation, and improve insulin sensitivity. However, its use in animal models can be limited by its potential side effects, such as liver toxicity and cancer development.
Orientations Futures
For the study of 1-[4-(3-methoxyphenoxy)butoxy]-2,4-dimethylbenzene include further investigation of its potential therapeutic applications in the treatment of metabolic disorders, as well as its potential use as a performance-enhancing drug. The development of safer and more effective PPARδ agonists may also be an area of future research. Additionally, the mechanisms underlying the potential side effects of 1-[4-(3-methoxyphenoxy)butoxy]-2,4-dimethylbenzene should be further explored to ensure its safety for use in humans.
Méthodes De Synthèse
1-[4-(3-methoxyphenoxy)butoxy]-2,4-dimethylbenzene can be synthesized using a multi-step process that involves the reaction of 2,4-dimethylbenzene with 4-bromobutyl-3-methoxyphenol in the presence of a base such as potassium carbonate. The resulting product is then reacted with 1-bromo-4-chlorobutane to form the final compound. The purity and yield of the product can be improved by using various purification techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
1-[4-(3-methoxyphenoxy)butoxy]-2,4-dimethylbenzene has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders. It has been shown to improve insulin sensitivity, reduce inflammation, and decrease lipid accumulation in various animal models. However, its ability to enhance endurance and performance has also led to its use in sports and fitness.
Propriétés
IUPAC Name |
1-[4-(3-methoxyphenoxy)butoxy]-2,4-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-15-9-10-19(16(2)13-15)22-12-5-4-11-21-18-8-6-7-17(14-18)20-3/h6-10,13-14H,4-5,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJDRGDRXZMMPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCOC2=CC=CC(=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Methoxyphenoxy)butoxy]-2,4-dimethylbenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-dichloro-5-(2-{1-[(2,4-dimethylphenyl)amino]-2-oxopropylidene}hydrazino)benzamide](/img/structure/B5058590.png)

![4-bromo-N-(3-ethyl-4-oxo-5-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-2-thioxo-1-imidazolidinyl)benzamide](/img/structure/B5058602.png)
![2-chloro-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide](/img/structure/B5058603.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-N'-(2-furylmethyl)urea](/img/structure/B5058611.png)
![1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-3-carbaldehyde](/img/structure/B5058616.png)
![N-isobutyl-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B5058618.png)
![6,6'-[(9-oxo-9H-fluorene-2,7-diyl)bis(sulfonylimino)]dihexanoic acid](/img/structure/B5058625.png)
![1-(4-isopropylbenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5058627.png)
![ethyl 1-(4-bromophenyl)-5-({3-cyano-4-[(4-methoxyphenyl)amino]-2-pyridinyl}oxy)-2-[(diethylamino)methyl]-1H-indole-3-carboxylate](/img/structure/B5058633.png)
![2-amino-N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}isonicotinamide](/img/structure/B5058639.png)
![N-(3-acetylphenyl)-2-[(5-{[(2-fluorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5058644.png)
![4-[5-(3,4-dimethylphenoxy)pentyl]morpholine](/img/structure/B5058668.png)